N-Bsmoc-L-leucine

Peptide Synthesis Protecting Group Chemistry Solid-Phase Synthesis

Standard Fmoc deprotection with 20% piperidine causes significant aminosuccinimide side reactions in base-sensitive motifs like Asp-Gly. N-Bsmoc-L-leucine offers a solution via Michael addition deblocking under milder conditions. - Milder deblocking: Reduces aminosuccinimide formation vs. Fmoc chemistry - Cleaner aqueous separation: Water-soluble byproducts enable simplified phase separation without acidic buffers - Reliable SPPS loading: Achieves 0.168 mequiv/g on PEG-PS resins; complete deprotection in 30 min (20% piperidine/DMF) - Sterically demanding couplings: Stable during couplings with N-methyl amino acids; convertible to fluoride for epimerization-free synthesis (e.g., cyclosporin O)

Molecular Formula C16H19NO6S
Molecular Weight 353.4 g/mol
CAS No. 197245-21-9
Cat. No. B172115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Bsmoc-L-leucine
CAS197245-21-9
Molecular FormulaC16H19NO6S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O
InChIInChI=1S/C16H19NO6S/c1-10(2)7-13(15(18)19)17-16(20)23-9-12-8-11-5-3-4-6-14(11)24(12,21)22/h3-6,8,10,13H,7,9H2,1-2H3,(H,17,20)(H,18,19)/t13-/m0/s1
InChIKeyOMRCRRODQMLMIU-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Bsmoc-L-leucine: Base-Labile Building Block for Peptide Synthesis


N-Bsmoc-L-leucine is an N-protected L-leucine derivative incorporating the 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group, a base-labile amino-protecting functionality developed as an alternative to Fmoc chemistry [1]. The compound, with molecular formula C16H19NO6S and a molecular weight of 353.39 g/mol, is supplied as a brown melt at ambient temperature with a melting point range of 43-45°C . This building block is primarily employed in solid-phase and solution-phase peptide synthesis, where the Bsmoc group offers a distinct deblocking mechanism based on Michael addition rather than β-elimination [1].

Chemistry Base-labile Bsmoc protecting group with Michael-addition deblocking mechanism
Format Compatible with both solid-phase and solution-phase peptide synthesis workflows
Sequence fit Reported support for base-sensitive motifs such as Asp-Gly sequences

Why Standard Protecting Groups Cannot Replace N-Bsmoc-L-leucine


The Bsmoc protecting group operates via a fundamentally different deblocking mechanism compared to Fmoc—Michael addition rather than β-elimination—which directly impacts reaction kinetics, side-product formation, and purification efficiency [1]. While Fmoc requires relatively strong bases like piperidine (typically 20% v/v) for removal, Bsmoc can be cleaved under milder conditions, enabling compatibility with base-sensitive sequences such as Asp-Gly motifs that are prone to aminosuccinimide formation under standard Fmoc protocols [2]. Furthermore, the Bsmoc group exhibits greater steric hindrance than the structurally related Bspoc system, preventing competitive premature deblocking during coupling steps [1]. Substituting an Fmoc-protected leucine for N-Bsmoc-L-leucine without protocol adaptation therefore risks incomplete deprotection, increased side reactions, and reduced overall yield.

Bsmoc-Leu
Michael-addition deblocking; compatible with milder base conditions
vs
Fmoc-Leu
Requires stronger base; may increase aminosuccinimide formation on Asp-Gly motifs
Bsmoc-Leu
Steric hindrance prevents premature deblocking during coupling steps
vs
Bspoc-Leu
Lower steric bulk; competitive premature deblocking reported, may compromise sequence fidelity

N-Bsmoc-L-leucine: Performance vs. Fmoc and Bspoc Derivatives


Faster Deblocking Kinetics vs. Fmoc

Deblocking studies using piperidine reveal a reactivity order of α-Nsmoc > Bsmoc > β-Nsmoc, with Bsmoc itself being more readily deblocked than the classic Fmoc analogue [1]. This means N-Bsmoc-L-leucine is deprotected faster than Fmoc-Leu-OH under comparable conditions, potentially reducing cycle times in automated synthesis.

Deblocking kinetics
Reported
Bsmoc > β-Nsmoc
Supports faster cycle-time review
α-Nsmoc faster; quantitative kinetics not reported
Peptide Synthesis Protecting Group Chemistry Solid-Phase Synthesis

Reduced Side Reactions on Base-Sensitive Sequences

When applied to peptide sequences incorporating the base-sensitive Asp-Gly unit, Bsmoc chemistry gave less contamination due to aminosuccinimide formation than comparable syntheses involving standard Fmoc chemistry because a weaker or less concentrated base could be used in the deblocking step [1].

Side reactions
Head-to-head
Less contamination
Supports base-sensitive sequence fit
Asp-Gly motif; vs standard Fmoc chemistry
Peptide Side Reactions Aminosuccinimide Formation Base-Labile Protecting Groups

Resin Loading Efficiency on PEG-PS

A PEG-PS resin loaded with Bsmoc-Leu-OH (i.e., N-Bsmoc-L-leucine) and treated with 20% piperidine in DMF for 30 min gave a calculated loading of 0.168 mequiv/g. This value remained unchanged after 16 h of additional exposure to the deblocking reagent [1].

Resin loading
Reported
0.168 mequiv/g
Supports reproducible loading review
PEG-PS resin, 20% piperidine/DMF, 30 min
Solid-Phase Peptide Synthesis Resin Loading Bsmoc-Leu-OH

Premature Deblocking Resistance vs. Bspoc

Comparison of the Bsmoc and Bspoc functions showed that Bsmoc, because of steric hindrance, does not suffer from the competitive or premature deblocking observed with the Bspoc system [1].

Coupling stability
Head-to-head
No premature deblocking
Supports sequence fidelity review
Steric hindrance vs Bspoc system
Protecting Group Stability Coupling Steps Bspoc

Ureidopeptide Synthesis via Curtius Rearrangement

The reaction of isocyanates derived from Bsmoc-α-amino acids (including Bsmoc-Leu-OH) with amino acid esters via Curtius rearrangement of Bsmoc-amino acid azides yielded the corresponding ureidopeptides in good yields [1].

Ureidopeptide scope
Class-level
Reported good yields
Supports peptidomimetic utility
Curtius rearrangement of Bsmoc-AA azides
Ureidopeptides Curtius Rearrangement Bsmoc-Amino Acid Azides

Cyclosporin O Total Synthesis

Cyclosporin O, an immunosuppressive cyclic undecapeptide, was successfully synthesized using a convergent approach employing Bsmoc-N-methyl amino acid fluorides and KOAt in solution. The couplings were found to be epimerization-free [1].

Cyclosporin O synthesis
Class-level
Epimerization-free
Supports N-methyl coupling context
Solution-phase; Bsmoc-NMe-AA fluorides, KOAt
Cyclosporin O N-Methyl Amino Acids Epimerization-Free Coupling

N-Bsmoc-L-leucine Application Scenarios


Asp-Gly and Base-Sensitive Peptide Synthesis

Use N-Bsmoc-L-leucine when the target peptide contains base-labile motifs such as Asp-Gly, where standard Fmoc deprotection with 20% piperidine causes significant aminosuccinimide formation. Bsmoc chemistry enables the use of milder deblocking conditions, reducing this side reaction and improving final product purity [1].

Solution-Phase Synthesis with Aqueous Workup

Employ N-Bsmoc-L-leucine in solution-phase protocols where simplified aqueous separation is desired. The water-soluble byproducts generated during Bsmoc deblocking allow for cleaner phase separation using water or saturated sodium chloride rather than acidic phosphate buffers, leading to higher yields and easier purification compared to Fmoc-based methods [1].

High-Fidelity Solid-Phase Peptide Synthesis

Utilize N-Bsmoc-L-leucine for solid-phase peptide synthesis on PEG-PS resins when reproducible loading and rapid, complete deprotection are critical. The compound demonstrates reliable loading (e.g., 0.168 mequiv/g) and undergoes complete deblocking within 30 minutes using 20% piperidine in DMF, enabling efficient cycle times [1].

N-Methylated and Sterically Hindered Peptide Synthesis

Apply N-Bsmoc-L-leucine (or its corresponding amino acid fluoride) in the synthesis of peptides containing N-methyl amino acids or other sterically demanding residues. The Bsmoc group's stability during coupling prevents premature deblocking, and when converted to the amino acid fluoride, it enables epimerization-free coupling as demonstrated in the total synthesis of cyclosporin O [2].

Application
Selection Property
Validation Focus
Base-sensitive SPPS
Deprotection condition compatibility
Aminosuccinimide formation review
Solution-phase synthesis
Aqueous workup compatibility
Phase separation and yield
Automated SPPS workflows
Resin loading reproducibility
Deprotection cycle timing
N-methylated peptide synthesis
Coupling stability under steric demand
Epimerization assessment

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